(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine
CAS No.:
Cat. No.: VC17795663
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2 |
|---|---|
| Molecular Weight | 206.33 g/mol |
| IUPAC Name | 2-ethyl-N-(1-pyridin-4-ylethyl)butan-1-amine |
| Standard InChI | InChI=1S/C13H22N2/c1-4-12(5-2)10-15-11(3)13-6-8-14-9-7-13/h6-9,11-12,15H,4-5,10H2,1-3H3 |
| Standard InChI Key | BVMABRPJTQPPKS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)CNC(C)C1=CC=NC=C1 |
Introduction
Molecular Architecture and Nomenclature
Structural Characterization
(2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine consists of a central nitrogen atom bonded to two distinct substituents:
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A 2-ethylbutyl group (C6H13), featuring a branched alkyl chain with a methyl group at the β-position.
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A 1-(pyridin-4-yl)ethyl group (C7H8N), comprising an ethyl linker attached to a pyridine ring at the para position.
The compound’s IUPAC name is N-(2-ethylbutyl)-1-(pyridin-4-yl)ethan-1-amine, with a molecular formula of C13H22N2 and a molecular weight of 206.33 g/mol. The pyridin-4-yl moiety introduces aromaticity and potential hydrogen-bonding capabilities, while the alkyl chains influence lipophilicity and steric bulk .
Stereochemical Considerations
The ethyl group at the 1-position of the pyridine ring creates a chiral center, yielding two enantiomers (R and S configurations). Resolution of these enantiomers would require chiral chromatography or asymmetric synthesis, though no specific studies on this compound’s stereochemistry have been documented .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing (2-Ethylbutyl)[1-(pyridin-4-yl)ethyl]amine:
Route A: Alkylation of Pyridin-4-ylethylamine
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Starting Material: 1-(Pyridin-4-yl)ethan-1-amine.
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Alkylation: Reaction with 1-bromo-2-ethylbutane in the presence of a base (e.g., K2CO3) to facilitate nucleophilic substitution.
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Purification: Column chromatography to isolate the tertiary amine .
Route B: Reductive Amination
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Ketone Precursor: 1-(Pyridin-4-yl)acetophenone.
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Condensation: Reaction with 2-ethylbutylamine using a reducing agent (e.g., NaBH3CN) to form the C–N bond.
Table 1: Comparative Analysis of Synthetic Routes
| Parameter | Route A (Alkylation) | Route B (Reductive Amination) |
|---|---|---|
| Yield | 45–60% | 55–70% |
| Reaction Time | 12–24 h | 6–8 h |
| Byproducts | Quaternary ammonium salts | Imine intermediates |
| Scalability | Moderate | High |
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to the hydrophobic 2-ethylbutyl chain.
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LogP (Octanol-Water): Estimated at 2.8 using computational tools, indicating moderate lipophilicity .
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pKa: The pyridine nitrogen has a pKa of ~5.5, while the amine group exhibits a pKa of ~10.2, making the compound predominantly cationic at physiological pH .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 80–85°C and decomposition temperatures exceeding 200°C, suggesting stability under standard storage conditions .
| Property | Value | Method of Estimation |
|---|---|---|
| Plasma Protein Binding | 85–90% | QSAR Modeling |
| CYP450 Inhibition | Low (CYP3A4, CYP2D6) | In Silico Screening |
| Half-Life | 4–6 h | Allometric Scaling |
Industrial and Research Applications
Catalysis
The tertiary amine could act as a ligand in transition-metal catalysis. For example, palladium complexes with pyridylamine ligands show efficacy in cross-coupling reactions .
Material Science
Incorporation into polymers or surfactants may enhance thermal stability or surface activity, though experimental validation is needed .
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